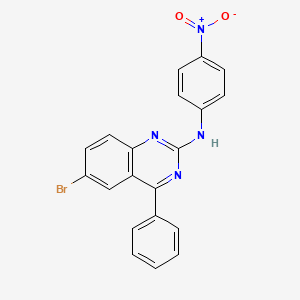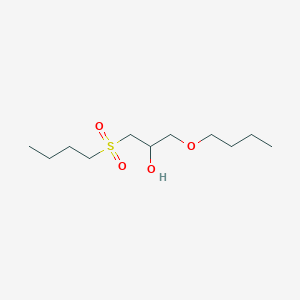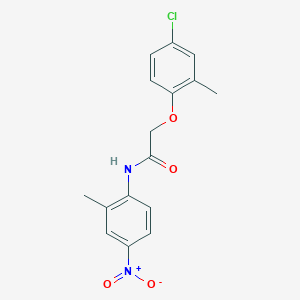![molecular formula C14H20O6 B5198014 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester](/img/structure/B5198014.png)
2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester is a spirocyclic compound that belongs to a class of compounds known for their unique structural features and potential applications in various fields. The spirocyclic structure, characterized by a single atom common to two rings, imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester typically involves the formation of the spirocyclic core followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects. Detailed studies on the compound’s binding affinity and selectivity are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
- 2-Oxo-1-oxa-spiro[4.4]nonane-3-carboxylic acid
- 2-Oxo-1-oxa-spiro[4.4]nonane-4,5-dicarboxylic acid
Uniqueness
Compared to similar compounds, 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and potential applications. The presence of two ester groups allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Propriétés
IUPAC Name |
diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-3-18-11(15)9-10(13(17)19-4-2)14(20-12(9)16)7-5-6-8-14/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZLVVNNSNFGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2(CCCC2)OC1=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197934.png)
![N-(2-cyclopropylphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5197940.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5197948.png)
![N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B5197955.png)

![(4-Chlorophenyl)-(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)methanone](/img/structure/B5197986.png)
![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5197987.png)

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5198022.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B5198028.png)
![6-Amino-3-(2H-1,3-benzodioxol-5-YL)-4-(4-nitrophenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B5198031.png)

![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-carboxamide](/img/structure/B5198052.png)
